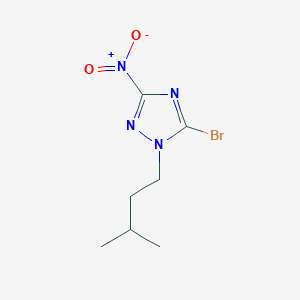

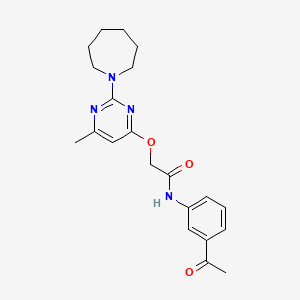

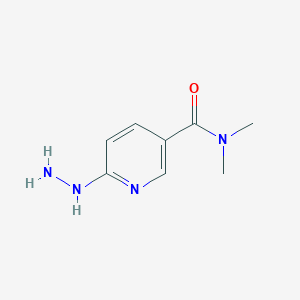

N-(Benzylcarbamothioyl)-3-(2-Chlor-6-fluorphenyl)-5-methyl-1,2-oxazol-4-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(benzylcarbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide" is a member of the benzamide derivatives, which are known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, similar compounds with benzamide and carbamothioyl moieties have been synthesized and characterized, indicating the interest in this class of compounds for various applications, including antibacterial and antiviral activities .

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves the reaction of benzoyl isothiocyanate with various nucleophiles, followed by further functionalization. For instance, benzamide-based 5-aminopyrazoles were prepared through a reaction with malononitrile and subsequent alkylation and hydrazine treatment . Similarly, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized by elemental analyses, IR spectroscopy, and NMR spectroscopy . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of benzamide derivatives are often confirmed using X-ray crystallography. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a chair conformation of the cyclohexane ring and stabilization by an intramolecular hydrogen bond . Similarly, the structure of 2-chloro-N-(diethylcarbamothioyl)benzamide was elucidated using single-crystal X-ray diffraction . These studies provide insights into the typical conformations and stabilizing interactions present in benzamide derivatives.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including alkylation, amination, and cyclization, to yield a wide range of products with potential biological activities . The reactivity of the carbamothioyl group in such compounds is particularly important for the synthesis of more complex molecules. For example, the reaction of benzoyl isothiocyanate with malononitrile led to the formation of benzamide-based 5-aminopyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are characterized using a variety of spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy. These methods provide information on the functional groups present, molecular conformation, and electronic properties . Computational methods such as DFT calculations are also employed to predict and compare the molecular geometry and vibrational frequencies with experimental data . Additionally, the antibacterial and antifungal activities of these compounds are often evaluated, indicating their potential as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

- Borsäuren und ihre Ester, einschließlich dieser Verbindung, sind vielversprechend für die Medikamentenentwicklung. Sie dienen als potenzielle Borträger für die Neutronen-Einfangtherapie (NCT), eine Technik, die in der Krebsbehandlung eingesetzt wird. Ihre Stabilität in Wasser ist jedoch begrenzt, und Hydrolyse kann auftreten. Forscher müssen diese Verbindungen für pharmakologische Zwecke sorgfältig prüfen .

- Neue Herbizide sind für eine nachhaltige Landwirtschaft unerlässlich. Forscher haben Tetramidsäuren (natürliche Verbindungen) als Leitstrukturen untersucht. Durch die Einarbeitung von Alkoxyalkyl-Molekülen wurden Derivate von Pyrrolidin-2,4-dion (ähnlich unserer Verbindung) synthetisiert. Die Untersuchung der herbiziden Aktivität solcher Derivate könnte zu wirksamen und umweltfreundlichen Herbiziden führen .

Entwicklung von Medikamenten auf Borbasis

Entwicklung von Herbiziden

Eigenschaften

IUPAC Name |

N-(benzylcarbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFN3O2S/c1-11-15(17(24-26-11)16-13(20)8-5-9-14(16)21)18(25)23-19(27)22-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H2,22,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCJXLPESYLEAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(=S)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2553912.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2553923.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2553925.png)